

# Methodology for the Total Synthesis of Chrysomycin A: Application Notes and Protocols

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## Compound of Interest

Compound Name: Chrysomycin A

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This document provides a detailed overview and experimental protocols for the total synthesis of **Chrysomycin A**, a potent C-aryl glycoside antibiotic with significant activity against multidrug-resistant tuberculosis. The methodology described herein is based on the convergent and scalable 10-step synthesis developed by Wu et al., which leverages sequential C-H functionalization and a late-stage C-glycosylation strategy.[1][2]

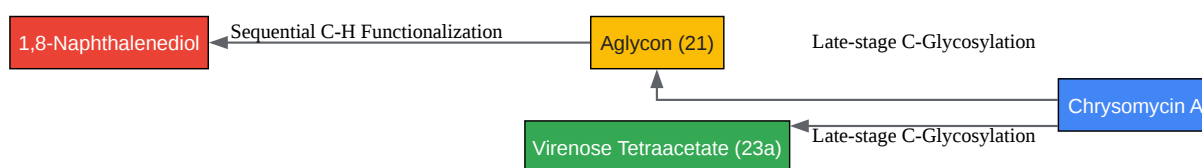
## Introduction

**Chrysomycin A** is a natural product belonging to the gilvocarcin family of C-aryl glycosides.[1] [2] First isolated from *Streptomyces* species, it has garnered significant interest due to its potent biological activities, including antibacterial and antitumor properties.[3] The low yields from fermentation have necessitated the development of a robust and scalable synthetic route to enable further investigation into its mechanism of action, structure-activity relationships (SAR), and preclinical development.

The synthetic strategy outlined below is highly convergent, assembling the complex aglycon and the rare virenose sugar moiety in separate synthetic sequences before their crucial coupling in a late-stage C-glycosylation reaction. This approach not only provides access to **Chrysomycin A** but also facilitates the synthesis of analogues for the development of new anti-TB agents.

## Retrosynthetic Analysis

The synthetic plan for **Chrysomycin A** involves the disconnection of the C-aryl glycosidic bond and the vinyl group at a late stage. The core polycyclic aglycon is constructed through a series of reactions, including key C-H functionalization steps, starting from commercially available 1,8-naphthalenediol. The virenose sugar moiety is synthesized separately and activated as a glycosyl donor for the key coupling reaction.



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Caption: Retrosynthetic analysis of **Chrysomycin A**.

## Experimental Protocols: Total Synthesis of Chrysomycin A

The total synthesis is accomplished in a 10-step longest linear sequence from 1,8-naphthalenediol.

### Synthesis of the Aglycon

The synthesis of the advanced aglycon intermediate (compound 21 in the original publication) involves a sequence of reactions starting with C-H borylation.

Step 1-8: Multi-step Synthesis of the Aglycon (Illustrative)

A detailed step-by-step protocol for the synthesis of the aglycon is outlined in the supplementary information of the reference publication. The key transformations involve the construction of the lactone ring and the installation of the vinyl group through sequential C-H functionalization.

Protocol for a Representative C-H Functionalization Step (Conceptual):

- To a solution of the naphthol precursor in a suitable anhydrous solvent (e.g., dioxane) under an inert atmosphere (e.g., argon), add the appropriate directing group if necessary.
- Add the iridium or rhodium catalyst and the corresponding borylating or olefinating reagent.
- Heat the reaction mixture at the specified temperature for the required duration, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and quench with an appropriate reagent.
- Extract the product with an organic solvent, and wash the combined organic layers with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired functionalized intermediate.

## Synthesis of the Glycosyl Donor

The carbohydrate component of **Chrysomycin A** is the rare branched-chain sugar, virenose. The synthesis of the glycosyl donor, virenose tetraacetate, has been previously described and was adapted for this total synthesis.

Step 9: Synthesis of Virenose Tetraacetate (23a)

- Methyl  $\alpha$ -D-virenoside is synthesized according to modified literature procedures.

- Methyl  $\alpha$ -D-virenoside is treated with a mixture of acetic acid, acetic anhydride, and a catalytic amount of sulfuric acid.
- The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
- The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
- The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- Purification by column chromatography yields virenose tetraacetate (23a) as a mixture of anomers.

## Late-Stage C-Glycosylation and Final Deprotection

This is the crucial step where the aglycon and the sugar moiety are coupled.

### Step 10: C-Glycosylation and Deprotection to Yield **Chrysomycin A**

#### Part A: SnCl<sub>4</sub>-promoted C-Glycosylation

- To a solution of the aglycon (21) and virenose tetraacetate (23a) in anhydrous 1,2-dichloroethane (DCE) is added 4 Å molecular sieves.
- The mixture is stirred at room temperature under an argon atmosphere.
- Tin(IV) chloride (SnCl<sub>4</sub>) is added dropwise, and the reaction is stirred at room temperature.
- The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
- The mixture is filtered, and the filtrate is extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

- The crude product is purified by column chromatography to afford the protected **Chrysomycin A** intermediate (triacetate 25a).

#### Part B: Global Deacetylation

- The triacetate intermediate (25a) is dissolved in a 1.5 M solution of sulfuric acid in methanol.
- The solution is heated to 70 °C and stirred until the deprotection is complete (monitored by TLC).
- The reaction is cooled to room temperature and carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
- The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
- Purification by column chromatography provides **Chrysomycin A** (1) as the final product.

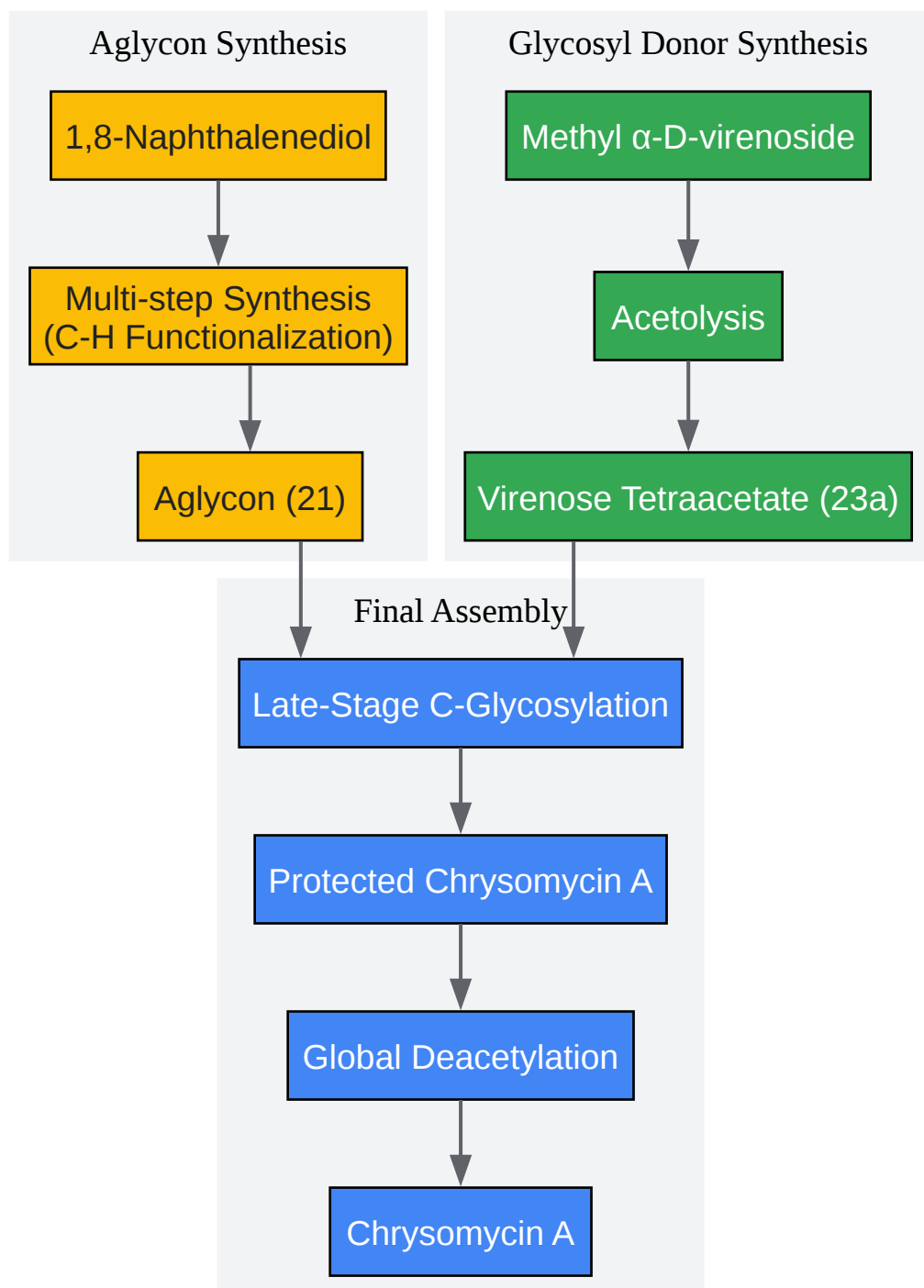
## Quantitative Data

The following table summarizes the yields for the key steps in the total synthesis of **Chrysomycin A**.

Step	Transformation	Reagents and Conditions	Yield (%)
9	Acetolysis of Methyl $\alpha$ -D-virenoside	AcOH/Ac <sub>2</sub> O/H <sub>2</sub> SO <sub>4</sub>	89
10a	C-Glycosylation	SnCl <sub>4</sub> , 4 Å MS, DCE, r.t.	Not explicitly stated for this step alone
10b	Global Deacetylation	1.5 M H <sub>2</sub> SO <sub>4</sub> in MeOH, 70 °C	65
Overall	10-Step Longest Linear Sequence	-	Not explicitly stated

## Workflow and Key Strategies

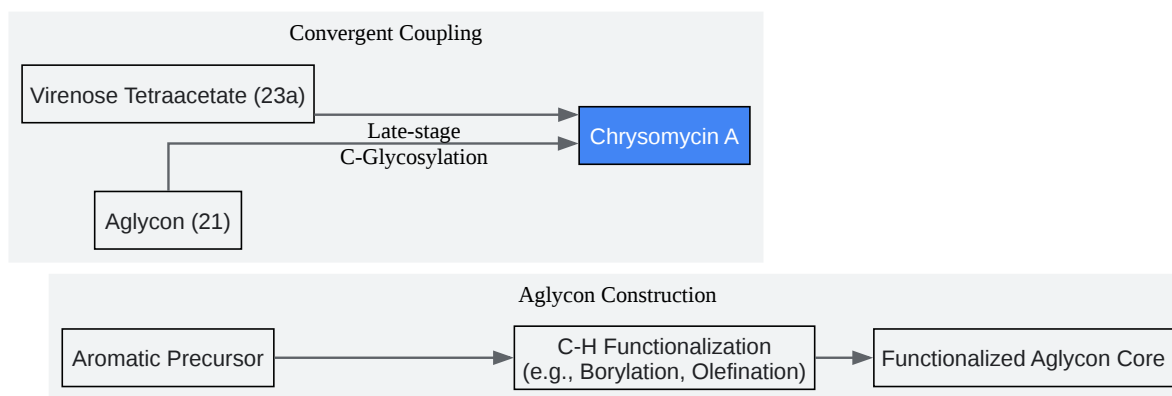
The overall workflow of the total synthesis is depicted below, highlighting the convergent assembly of the two key fragments.



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Caption: Overall workflow for the total synthesis of **Chrysomycin A**.

A key feature of this synthesis is the use of sequential C-H functionalization to build the aglycon core and a late-stage C-glycosylation to couple the two advanced intermediates. This strategy enhances the efficiency and convergence of the synthesis.



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## References

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